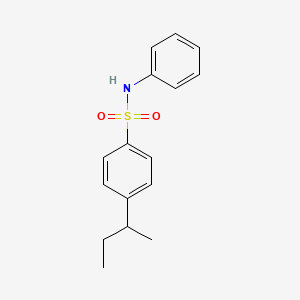

4-sec-butyl-N-phenylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-13(2)14-9-11-16(12-10-14)20(18,19)17-15-7-5-4-6-8-15/h4-13,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVRDZXVAIBEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Classical Synthetic Routes for the Preparation of 4-sec-butyl-N-phenylbenzenesulfonamide

The most traditional and widely employed method for the synthesis of N-arylsulfonamides, including this compound, is the reaction between a sulfonyl chloride and an amine. researchgate.net This method is a cornerstone of sulfonamide synthesis due to its high efficiency and reliability.

The synthesis of this compound commences with the preparation of the key intermediate, 4-sec-butylbenzenesulfonyl chloride. This is typically achieved through the chlorosulfonation of sec-butylbenzene (B1681704). The resulting 4-sec-butylbenzenesulfonyl chloride is then reacted with aniline (B41778) in the presence of a base to yield the final product. This reaction is a type of nucleophilic acyl substitution.

A general representation of this classical synthesis is as follows:

Chlorosulfonation of sec-butylbenzene: sec-Butylbenzene + Chlorosulfonic acid → 4-sec-butylbenzenesulfonyl chloride + H₂O

Sulfonylation of aniline: 4-sec-butylbenzenesulfonyl chloride + Aniline → this compound + HCl

The hydrochloric acid generated in the second step is typically neutralized by the addition of a base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion.

Elucidation of Reaction Mechanisms and Key Intermediates

The reaction mechanism for the formation of this compound from 4-sec-butylbenzenesulfonyl chloride and aniline follows a nucleophilic substitution pathway. The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is generally considered to be a direct bimolecular nucleophilic displacement mechanism. researchgate.net

The key steps involved are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the sulfur atom of the 4-sec-butylbenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: A base, either another molecule of aniline or an added base like pyridine, removes a proton from the nitrogen atom to yield the stable this compound and the corresponding ammonium (B1175870) salt.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Several strategies can be employed to optimize the synthesis of this compound and enhance the reaction yield. The choice of solvent and base is crucial.

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl Sulfonamides

| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | Room Temp. | >90 |

| 2 | p-Toluenesulfonyl chloride | Aniline | Triethylamine | Toluene | 80 | 85-95 |

The use of a non-nucleophilic base is preferred to avoid competition with the aniline. The reaction can often be carried out at room temperature, although gentle heating may be used to increase the rate of reaction. Running the reaction under solvent-free conditions has also been shown to be effective, providing high yields and simplifying the work-up procedure.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of advanced techniques for the synthesis of sulfonamides, including this compound.

Application of Catalytic Methods (e.g., Transition Metal-Catalyzed Coupling)

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. While the N-arylation of sulfonamides can be challenging due to their lower nucleophilicity compared to amines, several catalytic systems have been developed. organic-chemistry.org

For instance, palladium-catalyzed and copper-catalyzed N-arylation reactions have been successfully employed for the synthesis of N-arylsulfonamides. These methods typically involve the reaction of a sulfonamide with an aryl halide or an arylboronic acid in the presence of a transition metal catalyst and a suitable ligand.

Table 2: Examples of Transition Metal-Catalyzed N-Arylation of Sulfonamides

| Entry | Arylating Agent | Sulfonamide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|---|

| 1 | Aryl Bromide | Benzenesulfonamide (B165840) | Pd₂(dba)₃ | BippyPhos | K₂CO₃ | Toluene | 100 |

Note: This table illustrates general conditions for transition metal-catalyzed N-arylation of sulfonamides. The application to this compound would involve reacting 4-sec-butylbenzenesulfonamide with a phenyl halide or a phenylboronic acid, or aniline with a 4-sec-butylphenyl halide/boronic acid derivative followed by sulfonylation.

These catalytic methods offer the advantage of milder reaction conditions and broader substrate scope compared to classical methods.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. The synthesis of sulfonamides, including N-phenylbenzenesulfonamide derivatives, has been shown to be amenable to microwave irradiation. researchgate.net

In a typical microwave-assisted procedure, the reactants (e.g., 4-sec-butylbenzenesulfonyl chloride and aniline) are mixed, sometimes with a solid support or a catalyst, and irradiated with microwaves for a short period. This rapid heating can lead to a dramatic acceleration of the reaction rate.

Solvent-free, or neat, reaction conditions represent an ideal green synthetic protocol as they eliminate the environmental and economic costs associated with solvent use and disposal. The reaction of sulfonyl chlorides with amines can often be carried out under solvent-free conditions, sometimes with gentle heating or grinding of the reactants.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Classical sulfonamide synthesis has good atom economy, with the main byproduct being HCl, which is neutralized.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions.

Energy Efficiency: Employing methods like microwave synthesis to reduce energy consumption compared to conventional heating.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Transition metal-catalyzed methods are a prime example of this principle.

By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Systematic Derivatization for Structural Modification

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic development of derivatives with potentially altered physicochemical and biological properties. Strategic derivatization can be undertaken at three primary locations: the sulfonamide nitrogen, the sec-butylated benzene (B151609) ring, and the N-phenyl ring. These modifications are crucial for exploring structure-activity relationships.

Synthesis of N-Substituted Analogs of the Chemical Compound

The synthesis of N-substituted analogs of this compound involves the modification or replacement of the phenyl group attached to the sulfonamide nitrogen. A common approach to creating such analogs is through N-alkylation or N-arylation reactions. While direct substitution on the existing N-phenyl bond can be challenging, a more versatile strategy involves the synthesis of the core benzenesulfonyl chloride followed by its reaction with a diverse range of primary or secondary amines.

The foundational precursor, 4-sec-butylbenzenesulfonyl chloride, can be synthesized from sec-butylbenzene through chlorosulfonation. This reactive intermediate can then be coupled with various amines to yield a library of N-substituted analogs. For instance, a modified Schotten-Baumann reaction can be employed, where the 4-sec-butylbenzenesulfonyl chloride reacts with a different substituted aniline or an aliphatic amine in the presence of a base to yield the desired N-substituted sulfonamide. researchgate.net

Another synthetic route involves the initial synthesis of N-substituted benzenesulfonamides that can be later functionalized with the sec-butyl group, although this is often a less direct approach. The choice of amine dictates the nature of the N-substituent, allowing for the introduction of various alkyl, aryl, and heterocyclic moieties. This systematic variation is instrumental in probing the steric and electronic requirements for the molecule's activity.

Below is a representative table of potential N-substituted analogs that can be synthesized from 4-sec-butylbenzenesulfonyl chloride and the corresponding amine.

| Amine Reactant | Resulting N-Substituent | Product Name |

| Aniline | Phenyl | This compound |

| Methylamine | Methyl | 4-sec-butyl-N-methylbenzenesulfonamide |

| Benzylamine | Benzyl | N-benzyl-4-sec-butylbenzenesulfonamide |

| 4-Fluoroaniline | 4-Fluorophenyl | 4-sec-butyl-N-(4-fluorophenyl)benzenesulfonamide |

| Piperidine | Piperidinyl | 1-(4-sec-butylphenyl)sulfonylpiperidine |

This table represents theoretical products based on standard synthetic methodologies for sulfonamide derivatives.

Modification of Benzene Ring Substituents

The two benzene rings in this compound provide ample opportunity for structural modification through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the activating sec-butyl group and the deactivating sulfonamide linkage—govern the position of new incoming groups. libretexts.orgmsu.edu

On the benzene ring bearing the sec-butyl group, the alkyl group is an ortho-, para-director and an activating group. libretexts.org Since the para position is already occupied by the sulfonyl group, further substitution is directed to the ortho positions (C-2 and C-6). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

On the N-phenyl ring, the sulfonamido group (-NHSO2R) is a deactivating group but is also an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. libretexts.org Therefore, electrophilic substitution on this ring will primarily yield ortho- and para-substituted products.

The table below outlines potential derivatives resulting from the modification of the benzene rings.

| Reaction | Reagents | Target Ring | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | sec-Butyl substituted ring | 2-Nitro-4-sec-butyl-N-phenylbenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | sec-Butyl substituted ring | 2-Bromo-4-sec-butyl-N-phenylbenzenesulfonamide |

| Nitration | HNO₃, H₂SO₄ | N-phenyl ring | 4-sec-butyl-N-(4-nitrophenyl)benzenesulfonamide and 4-sec-butyl-N-(2-nitrophenyl)benzenesulfonamide |

| Acylation | CH₃COCl, AlCl₃ | N-phenyl ring | 4-sec-butyl-N-(4-acetylphenyl)benzenesulfonamide |

This table illustrates predictable outcomes of electrophilic aromatic substitution based on established principles of organic chemistry. youtube.com

Preparation of Hybrid Molecules Incorporating the Sulfonamide Moiety

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its features with those of other pharmacologically active moieties. The sulfonamide group is a versatile template for creating such hybrids, often serving as a linker or a key structural component for biological recognition. mdpi.com

One strategy involves using one of the benzene rings as a platform for further elaboration. For instance, a functional group introduced onto the N-phenyl ring, such as an amino or carboxyl group, can serve as a handle for coupling with another molecule, such as a chalcone, stilbene, or other heterocyclic systems. mdpi.com This approach can lead to bifunctional molecules with the potential for enhanced or entirely new biological activities.

The synthesis of these hybrid molecules often involves multi-step sequences. For example, a derivative like 4-sec-butyl-N-(4-aminophenyl)benzenesulfonamide could be prepared and then its amino group could be used to form an amide bond with a carboxylic acid-containing bioactive molecule. Alternatively, a Suzuki-Miyaura cross-coupling reaction could be employed to link a bromo-substituted derivative of the parent compound with a boronic acid-functionalized molecule. mdpi.com These synthetic strategies open the door to a vast array of complex structures built upon the core this compound framework.

Molecular Interactions and Biological Target Engagement in Vitro/preclinical Focus

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

The benzenesulfonamide (B165840) moiety is a well-known pharmacophore, and compounds containing this group are recognized for their ability to interact with various enzymes and receptors.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The sulfonamide group (-SO₂NH₂) is a key zinc-binding group that coordinates to the Zn²⁺ ion in the active site of CAs, leading to inhibition. It is highly probable that 4-sec-butyl-N-phenylbenzenesulfonamide would exhibit inhibitory activity against various CA isoforms. The potency and selectivity of inhibition would be influenced by the substituents on the benzene (B151609) ring and the sulfonamide nitrogen.

Studies on a wide range of benzenesulfonamide derivatives have demonstrated inhibition of cytosolic isoforms like hCA I and II, as well as transmembrane, tumor-associated isoforms such as hCA IX and XII. nih.gov For instance, some series of benzenesulfonamides have shown inhibition constants (Kᵢ) in the nanomolar to subnanomolar range against these isoforms. nih.gov The kinetics of inhibition by sulfonamides are typically competitive, as they vie with the natural substrate for the enzyme's active site.

The glyoxalase system, particularly glyoxalase I (Glo-I), is another potential target for sulfonamide-based compounds. cerradopub.com.brnih.gov Glo-I is a zinc-containing enzyme crucial for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. cerradopub.com.br Inhibition of Glo-I is a strategy in anticancer drug development. cerradopub.com.brnih.gov While direct evidence for this compound is lacking, other sulfonamide derivatives have been designed and evaluated as Glo-I inhibitors, with some showing IC₅₀ values in the micromolar range. cerradopub.com.br

While the primary targets for many sulfonamides are enzymes, some derivatives have been shown to interact with various receptors. For example, certain sulfonamide-containing compounds have been investigated for their binding to G protein-coupled receptors (GPCRs). The N-phenyl group in this compound could potentially engage in hydrophobic and π-π stacking interactions within receptor binding pockets. However, without specific studies, predicting the receptor binding profile of this particular compound remains speculative.

Inhibition of key enzymes like carbonic anhydrases can have significant downstream effects on intracellular signaling pathways. For example, inhibition of tumor-associated CA isoforms can alter the tumor microenvironment by affecting pH regulation, which in turn can impact cancer cell proliferation and survival signaling. Similarly, inhibition of glyoxalase I leads to an accumulation of methylglyoxal, which can induce apoptosis through various cellular stress pathways.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring and the sulfonamide nitrogen.

For carbonic anhydrase inhibition, the unsubstituted sulfonamide group is generally considered essential for potent activity. Modifications to the benzene ring and the N-substituent can significantly modulate the inhibitory potency and isoform selectivity. nih.gov The 4-sec-butyl group on the phenyl ring of this compound would increase the lipophilicity of the molecule. This could influence its cellular uptake and interaction with the hydrophobic regions of the CA active site. The N-phenyl group is a bulky substituent that can also affect the binding orientation and affinity for different CA isoforms. In some series of sulfonamides, bulky substituents have been shown to enhance selectivity for certain isoforms.

In the context of glyoxalase I inhibitors, SAR studies on other sulfonamide series have highlighted the importance of specific moieties for activity. For example, the presence of carboxy or pyridine (B92270) groups has been shown to be crucial for the inhibitory activity of some compounds. cerradopub.com.br The sec-butyl and phenyl groups of the title compound would need to be evaluated in this context to determine their contribution to Glo-I inhibition.

The primary pharmacophoric element for carbonic anhydrase inhibition is the benzenesulfonamide scaffold itself, with the sulfonamide group acting as the zinc-binding function. nih.gov The benzene ring serves as a scaffold to which various substituents can be attached to modulate the physicochemical properties and to achieve interactions with amino acid residues in and around the active site, leading to enhanced affinity and selectivity.

For glyoxalase I inhibition, the pharmacophoric features are less universally defined for the sulfonamide class and would depend on the specific binding mode. However, a common feature of many Glo-I inhibitors is a group that can interact with the active site zinc ion and adjacent residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

There are currently no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include or validate the activity of this compound. While QSAR studies have been conducted for various other benzenesulfonamide derivatives to correlate their chemical structures with biological activities, this particular compound has not been featured in these analyses.

Investigations into Antiproliferative or Antimicrobial Activities (In Vitro)

No research has been found that investigates the potential antiproliferative or antimicrobial properties of this compound.

Evaluation in Specific Cell Culture Models (e.g., cancer cell lines, bacterial strains)

There is no available data on the evaluation of this compound in any specific cancer cell lines or bacterial strains.

Concentration-Dependent Effects on Cellular Processes

Information regarding the concentration-dependent effects of this compound on any cellular processes is not available in the current scientific literature.

Selectivity Profile Against Different Biological Entities (in vitro)

The in vitro selectivity profile of this compound against different biological entities has not been determined or reported.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometries, and spectroscopic characteristics.

The electronic structure of 4-sec-butyl-N-phenylbenzenesulfonamide would be investigated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Key parameters that would be determined include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density surface provides a visual representation of the molecule's size and shape. The electrostatic potential (ESP) surface highlights regions that are electron-rich (negatively charged) and electron-poor (positively charged), which are key to predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. For instance, in related sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are typically electron-rich regions.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Value in eV | Indicates electron-donating ability |

| LUMO Energy | Value in eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Relates to chemical reactivity and stability |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule |

| ESP Maxima/Minima | Locations and values | Predicts sites for intermolecular interactions |

The presence of rotatable bonds in this compound, particularly around the sulfonamide linkage and the sec-butyl group, means the molecule can adopt various conformations. Conformational analysis is essential to identify the most stable, low-energy structures.

This analysis would involve:

Potential Energy Surface (PES) Scan: By systematically rotating specific dihedral angles (e.g., the C-S-N-C torsion angle) and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of peaks in the IR and Raman spectra. These are highly sensitive to the molecular structure and bonding. For example, the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a powerful tool for structural elucidation. By calculating the magnetic shielding of each nucleus, a predicted NMR spectrum can be generated and compared with experimental results to assign the observed signals to specific atoms in the this compound molecule.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This is fundamental in drug discovery and chemical biology.

To perform molecular docking, a three-dimensional structure of a target protein is required. The process involves:

Docking Algorithms: A docking program would systematically sample a large number of possible conformations and orientations of this compound within the binding site of a target protein.

Scoring Functions: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are considered the most likely binding modes. These simulations would predict the preferred orientation of the compound in the active site, for example, which parts of the molecule are buried within the binding pocket and which are exposed to the solvent.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Predicted Outcome | Implication |

| Binding Affinity | Estimated value in kcal/mol | Strength of the ligand-protein interaction |

| Predicted Pose | Description of orientation in binding site | Key interactions and structural fit |

| Interacting Residues | List of amino acids in the binding site | Specificity of the binding |

| RMSD from a reference | Value in Å (if applicable) | Accuracy of the docking pose prediction |

Once a plausible binding mode is identified, the intermolecular forces that stabilize the ligand-protein complex are analyzed in detail. For this compound, these would likely include:

Hydrogen Bonds: The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the oxygen atoms). The analysis would identify any hydrogen bonds formed between these groups and amino acid residues in the protein's binding site.

Hydrophobic Interactions: The sec-butyl group and the phenyl rings are non-polar and would be expected to form favorable hydrophobic interactions with non-polar amino acid residues in the binding pocket. These interactions are often a major driving force for binding.

Pi-Stacking and Cation-Pi Interactions: The aromatic phenyl rings can engage in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-pi interactions with positively charged residues (e.g., lysine, arginine).

A detailed analysis of these interactions provides a molecular basis for the observed binding affinity and can guide the design of new molecules with improved potency and selectivity.

Virtual Screening Approaches for Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing. For benzenesulfonamide (B165840) derivatives, both ligand-based and structure-based virtual screening approaches have been successfully employed to identify novel analogs with desired biological activities.

Ligand-based virtual screening relies on the knowledge of known active molecules. Pharmacophore modeling, a key ligand-based method, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This pharmacophore model is then used as a 3D query to screen compound databases for molecules that match these features.

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. Molecular docking, a prominent structure-based technique, predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. Docking algorithms score the different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity.

For instance, in the pursuit of novel inhibitors for targets such as the HIV-1 capsid protein or the enzyme acetohydroxyacid synthase (AHAS), virtual screening has been pivotal. researchgate.netnih.gov Researchers have used the crystal structure of the target protein to dock libraries of compounds, including benzenesulfonamide derivatives. researchgate.net This process helps in identifying compounds with favorable binding energies and interaction patterns within the active site, leading to the discovery of novel and potent inhibitors. researchgate.net

A typical workflow for virtual screening to identify benzenesulfonamide analogs might involve the following steps:

| Step | Description | Rationale |

| 1. Target Selection & Preparation | A specific protein target (e.g., enzyme, receptor) is chosen. Its 3D structure is obtained from databases like the Protein Data Bank (PDB) or generated via homology modeling. The structure is prepared by adding hydrogens, assigning charges, and defining the binding site. | Provides the structural basis for docking-based screening. |

| 2. Compound Library Curation | A large database of chemical compounds (e.g., ZINC database, commercial libraries) is selected. The 3D structures of these molecules are generated and optimized. | Creates the pool of potential candidates to be screened. |

| 3. Pharmacophore Modeling (Optional) | If known active benzenesulfonamide analogs exist, a pharmacophore model is built based on their common structural features. This model is used for an initial, rapid screening of the library. | Quickly filters the library to retain only molecules with the necessary features for activity, reducing computational cost. |

| 4. Molecular Docking | The curated library (or the pharmacophore-filtered subset) is docked into the prepared target protein's binding site. Each compound is assigned a score based on its predicted binding affinity. | Predicts the binding mode and ranks compounds based on their potential to interact favorably with the target. |

| 5. Post-Docking Analysis & Filtering | The top-scoring compounds are visually inspected for plausible binding modes and key interactions (e.g., hydrogen bonds with specific residues). Compounds may be further filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. | Refines the hit list to select the most promising candidates for experimental validation, increasing the success rate. |

This systematic approach allows for the efficient identification of novel benzenesulfonamide scaffolds that can be synthesized and evaluated for their biological activity, accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following the identification of promising candidates through virtual screening, molecular dynamics (MD) simulations offer a deeper understanding of the conformational stability of the ligand-protein complex and the dynamics of their interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For benzenesulfonamide derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. mdpi.combohrium.com A stable binding pose in an MD simulation is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked conformation. For example, in a study on pyrazoline benzenesulfonamide derivatives targeting the estrogen receptor alpha (ERα), MD simulations of up to 200 nanoseconds were performed. mdpi.com The results showed that the most promising compound achieved equilibrium quickly and maintained a stable conformation throughout the simulation, indicating a stable and favorable binding interaction. mdpi.com

MD simulations also provide insights into the flexibility of both the ligand and the protein. The root-mean-square fluctuation (RMSF) of atoms can highlight which parts of the protein or ligand are rigid and which are more flexible. This information is crucial, as some flexibility in the ligand may be necessary to achieve an optimal fit within the binding pocket. mdpi.com

Key parameters analyzed in MD simulations of benzenesulfonamide-protein complexes include:

| Parameter | Description | Significance for Stability and Interaction |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone over time, relative to a reference structure (usually the initial docked pose). | A low and stable RMSD value over the simulation time suggests that the complex is structurally stable and the ligand remains bound in a consistent conformation. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. High RMSF in certain protein loops may indicate conformational changes upon ligand binding. researchgate.net |

| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. It is an indicator of the protein's overall compactness. | A stable Rg value suggests that the protein's overall fold remains intact and compact upon ligand binding, indicating a stable complex. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. | The persistence of key hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand in the binding site and contributing to binding affinity. researchgate.net |

| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Post-processing methods applied to MD trajectories to estimate the free energy of binding of a ligand to a protein. | Provides a more accurate prediction of binding affinity than docking scores alone and can be used to rank different analogs. researchgate.net |

Through these detailed analyses, MD simulations provide a dynamic picture of the molecular recognition process, confirming the stability of interactions predicted by docking and offering a rationale for the observed activity of benzenesulfonamide derivatives. nih.govbohrium.com This level of detail is invaluable for the rational design and optimization of more effective benzenesulfonamide-based compounds.

Biopharmaceutical Aspects and Preclinical Metabolism in Vitro

In Vitro Biotransformation Pathways

The in vitro biotransformation of a compound provides crucial information on its metabolic fate. This section explores the metabolic stability, identifies metabolites, and discusses the enzyme kinetics of N-butylbenzenesulfonamide (NBBS) as a proxy for 4-sec-butyl-N-phenylbenzenesulfonamide.

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro studies using liver microsomes and hepatocytes are standard methods to assess this stability.

Studies on N-butylbenzenesulfonamide (NBBS) have been conducted in cryopreserved hepatocytes from rats, mice, and humans to determine its metabolic clearance. nih.govdntb.gov.ua The clearance of NBBS was found to be slower in human hepatocytes compared to those from rodents. nih.govnih.gov In male rat hepatocytes, the clearance was slightly higher than in female rat hepatocytes. dntb.gov.ua Specifically, after a 5-hour incubation period, human hepatocytes showed very limited capacity to metabolize NBBS, with 95% of the parent compound remaining. nih.gov In contrast, rodent hepatocytes showed more significant metabolism. nih.gov

Table 1: In Vitro Clearance and Half-Life of N-butylbenzenesulfonamide in Hepatocytes

| Species | Sex | Clearance (mL/min/kg) | Half-life (min) |

|---|---|---|---|

| Rat | Male | 38 | 152 |

| Rat | Female | 11 | 252 |

Data sourced from Waidyanatha et al. (2020) for N-butylbenzenesulfonamide. dntb.gov.ua

The identification of metabolites is essential for understanding the biotransformation pathways of a compound. For N-butylbenzenesulfonamide (NBBS), in vitro studies have revealed the formation of several metabolites.

In incubations with rat hepatocytes, two primary metabolites were observed. nih.gov One of these metabolites was also seen in mouse hepatocyte incubations. nih.gov The other metabolite was identified as benzenesulfonamide (B165840), indicating cleavage of the N-butyl group. nih.gov Earlier studies using liver S9 fractions from rats, rabbits, and humans identified 2-hydroxy-N-butylbenzenesulfonamide as a metabolite of NBBS. nih.gov The predominant metabolic pathway for NBBS in rodents appears to be oxidation. nih.gov

Detailed structural information for all in vitro metabolites of N-butylbenzenesulfonamide is not extensively available in the public domain.

Understanding the enzyme kinetics provides insight into the rate at which a compound is metabolized. The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many xenobiotics. nih.gov

While specific enzyme kinetic parameters such as Km and Vmax for the metabolism of N-butylbenzenesulfonamide are not available in the reviewed literature, the data on its clearance and half-life in hepatocytes suggest that CYP enzymes are likely involved in its oxidative metabolism. dntb.gov.uanih.gov The differences in clearance between species and sexes also point towards the involvement of specific CYP isoforms that are differentially expressed. dntb.gov.ua Further studies would be required to identify the specific CYP and/or UGT (UDP-glucuronosyltransferase) isoforms responsible for the metabolism of N-butylbenzenesulfonamide and to determine their kinetic parameters.

In Vitro Absorption and Distribution Characteristics

The absorption and distribution of a compound are critical for its bioavailability and therapeutic efficacy. This section reviews the available in vitro data on the membrane permeability and plasma protein binding of N-butylbenzenesulfonamide (NBBS).

Membrane permeability is a key factor in drug absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are common in vitro models used to predict the intestinal absorption of drugs. wur.nlcreative-biolabs.com

There is no publicly available data on the membrane permeability of N-butylbenzenesulfonamide or this compound from PAMPA or Caco-2 assays. Such studies would be necessary to predict the passive diffusion and potential for active transport of these compounds across the intestinal epithelium.

The extent of binding to plasma proteins influences the distribution and availability of a free, active compound. The plasma protein binding of N-butylbenzenesulfonamide (NBBS) has been investigated in plasma from humans, rats, and mice.

NBBS was found to be highly bound to plasma proteins across all species tested. nih.gov The percentage of bound NBBS was 75% in human plasma, 80% in rat plasma, and 79% in mouse plasma. nih.gov This high degree of plasma protein binding suggests that a significant portion of the compound will be in a bound, and therefore inactive, state in the bloodstream.

Table 2: Plasma Protein Binding of N-butylbenzenesulfonamide

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | 75 |

| Rat | 80 |

| Mouse | 79 |

Data sourced from Waidyanatha et al. (2020) for N-butylbenzenesulfonamide. nih.gov

Cellular Uptake Mechanisms (in cell lines)

Currently, there is a notable absence of publicly available scientific literature detailing the specific cellular uptake mechanisms of this compound in in vitro cell line models. Research investigating how this particular chemical compound enters cells has not been published.

However, based on the general principles of membrane transport for neutral, hydrophobic molecules, its uptake would likely be governed by passive diffusion across the cell membrane's lipid bilayer. nih.govkhanacademy.orgnih.gov The rate and extent of this passive transport are influenced by several factors, including the compound's lipophilicity, size, and the properties of the cell membrane itself. nih.gov

In typical in vitro cell culture systems, the presence of serum components, such as proteins and lipids in Fetal Bovine Serum (FBS), can significantly influence the cellular uptake of chemicals. nih.govresearchgate.net These components can act as a reservoir for the compound, potentially facilitating its transport into the cells or, conversely, reducing its free concentration available for uptake due to binding. nih.govresearchgate.net

The movement of molecules into a cell can occur through various mechanisms, broadly categorized as passive transport, which does not require energy, and active transport, which does. khanacademy.orgbozemanscience.com Passive transport includes simple diffusion, facilitated diffusion through protein channels, and osmosis. khanacademy.org Active transport involves carrier proteins that move substances against their concentration gradient, a process that requires cellular energy. khanacademy.org For a molecule like this compound, which is a neutral organic compound, passive diffusion is the most probable primary mechanism of entry into cells. nih.gov

Future research using various cell lines would be necessary to elucidate the precise mechanisms. Such studies would typically involve incubating cells with the compound and measuring its intracellular concentration over time. Techniques like fluorescence microscopy could be employed if a fluorescent analog of the compound were available. nih.gov Competitive binding experiments and the use of transport inhibitors could also help determine if specific transporter proteins are involved. mdpi.com

Future Research Directions and Translational Potential Non Clinical

Design and Synthesis of Novel Analogs with Enhanced In Vitro Efficacy

The structural framework of 4-sec-butyl-N-phenylbenzenesulfonamide offers numerous opportunities for chemical modification to enhance its biological activity. Future research should focus on a systematic structure-activity relationship (SAR) study to guide the synthesis of new analogs. openaccesspub.org Drawing inspiration from research on other benzenesulfonamide (B165840) derivatives, several strategies can be envisioned. nih.govrsc.orgnih.gov

One promising approach involves the modification of the phenyl ring attached to the sulfonamide nitrogen. The introduction of various substituents, such as electron-withdrawing or electron-donating groups, at different positions on this ring could significantly influence the compound's interaction with biological targets. For instance, studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors have demonstrated that substitutions on the benzene (B151609) ring can lead to highly potent compounds. rsc.org

Another avenue for analog design is the alteration of the sec-butyl group. Replacing it with other alkyl or aryl groups of varying sizes and electronic properties could modulate the compound's lipophilicity and steric interactions within a target's binding pocket. researchgate.net Research on 1,3-benzenedisulfonamide analogues has shown that modifying side chains can reduce toxicity while maintaining or improving biological activity. researchgate.net

The synthesis of these novel analogs can be achieved through established chemical reactions. For example, the core benzenesulfonamide structure can be synthesized by reacting a substituted benzenesulfonyl chloride with a corresponding aniline (B41778) derivative. Further modifications can be introduced through standard organic chemistry techniques.

The in vitro efficacy of these newly synthesized analogs would then be evaluated against a panel of relevant biological targets. Based on the known activities of other sulfonamides, initial screening could focus on enzymes such as carbonic anhydrases, kinases, or proteases. mdpi.comnih.govnih.gov The results from these assays would provide valuable data for constructing a comprehensive SAR profile, guiding further optimization of the lead compound.

Table 1: Hypothetical In Vitro Efficacy of this compound Analogs Against Selected Kinase Targets

| Compound ID | Modification on Phenyl Ring (R1) | Modification on sec-butyl position (R2) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

| This compound | H | sec-butyl | 5,200 | 8,500 |

| Analog 1 | 4-fluoro | sec-butyl | 1,500 | 6,200 |

| Analog 2 | 3-chloro | sec-butyl | 850 | 4,300 |

| Analog 3 | 4-methoxy | sec-butyl | 7,800 | 10,000 |

| Analog 4 | H | tert-butyl | 4,800 | 7,900 |

| Analog 5 | H | isobutyl | 6,100 | 9,200 |

| Analog 6 | 3-chloro | tert-butyl | 450 | 2,100 |

This table is illustrative and presents hypothetical data to guide future experimental design.

Exploration of New Molecular Targets and Mechanisms (Preclinical Hypothesis Generation)

While the initial focus for analog testing may be on known sulfonamide targets, a broader, unbiased approach is crucial for discovering novel mechanisms of action for this compound. The diverse biological activities reported for the sulfonamide class of compounds, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that this compound and its derivatives could interact with a wide range of molecular targets. nih.govresearchgate.net

Preclinical hypothesis generation can be driven by a combination of computational and experimental approaches. Molecular docking studies can be employed to predict the binding affinity of this compound and its analogs against a library of known protein structures. nih.govnih.gov This in silico screening can help prioritize potential targets for experimental validation. For example, docking studies on novel sulfonamide derivatives have successfully predicted their interaction with bacterial dihydropteroate (B1496061) synthase (DHPS). nih.gov

Experimentally, target identification can be achieved using advanced chemical biology techniques. Photo-affinity labeling, in conjunction with mass spectrometry-based proteomics, is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological system. nih.govnih.govresearchgate.netscispace.com This would involve synthesizing a derivative of this compound that incorporates a photoreactive group, such as a diazirine, and an affinity tag, like biotin. nih.govnih.govresearchgate.net Upon UV irradiation in the presence of cell lysates or live cells, the probe would covalently bind to its target proteins, which can then be isolated and identified. scispace.com

Another valuable technique is the cellular thermal shift assay (CETSA), which can confirm target engagement in a cellular context. drugdiscoverychemistry.com This method measures the change in the thermal stability of a protein upon ligand binding.

The identification of novel molecular targets will pave the way for mechanistic studies to elucidate how the binding of this compound or its analogs modulates the target's function and downstream signaling pathways.

Integration with Emerging Technologies in Chemical Biology Research

To accelerate the exploration of this compound, future research should leverage emerging technologies in chemical biology. numberanalytics.com These technologies can provide deeper insights into the compound's biological effects and facilitate the development of more potent and selective derivatives.

Next-generation sequencing (NGS) technologies can be used to understand the global transcriptional changes induced by the compound in cells. nih.gov This can help to identify affected biological pathways and generate hypotheses about the compound's mechanism of action.

CRISPR-Cas9 gene editing technology offers a powerful platform for target validation. numberanalytics.com Once a putative target is identified, its gene can be knocked out or mutated in a relevant cell line. If the cells subsequently lose their sensitivity to this compound, it provides strong evidence that the identified protein is indeed the relevant biological target.

Advanced imaging techniques, such as high-content imaging and super-resolution microscopy, can be used to visualize the subcellular localization of the compound (if a fluorescent analog is available) and its effects on cellular morphology and protein localization. rsc.org

Furthermore, affinity-selection mass spectrometry (AS-MS) represents a high-throughput method for identifying binding partners from complex protein mixtures, complementing photo-affinity labeling approaches. drugdiscoverychemistry.com

By integrating these cutting-edge technologies, the research and development timeline for this compound-based agents can be significantly shortened, and a more comprehensive understanding of their biological activities can be achieved.

Potential Applications as Chemical Probes in Biological Systems

A well-characterized small molecule with high potency and selectivity for a specific biological target can serve as a valuable chemical probe to study the function of that target in biological systems. researchgate.netfebs.org Future research should aim to develop analogs of this compound that meet the criteria for high-quality chemical probes.

This involves optimizing not only the potency but also the selectivity of the compound for its primary target over other related proteins. Once a highly selective analog is identified, it can be further modified to create more sophisticated research tools. For example, by attaching a fluorescent dye, a fluorescent chemical probe can be created to visualize the target protein in living cells and study its dynamics and localization. nih.govnih.gov The synthesis of sulfonamide-containing naphthalimides as fluorescent probes has demonstrated the feasibility of this approach. nih.gov

Moreover, the development of sulfonyl fluoride (B91410) derivatives of the lead compound could create covalent probes that irreversibly bind to their target. rsc.org Such probes are particularly useful for target identification and for studying target engagement in complex biological systems.

The creation of a suite of chemical probes based on the this compound scaffold would not only advance our understanding of the specific targets of these compounds but also provide the broader scientific community with valuable tools to investigate fundamental biological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.